An In-depth Technical Guide to 2-Tolylboronic Acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 2-Tolylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds.[1][2][3] Its utility as a key building block in the synthesis of complex organic molecules has made it an invaluable reagent in the fields of medicinal chemistry and materials science.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tolylboronic acid, detailed experimental protocols for its use, and its role in contemporary drug discovery and development.
Core Physical and Chemical Properties
2-Tolylboronic acid is a white to off-white crystalline powder under standard conditions.[1][2][3] It is slightly soluble in water and stable when stored in a sealed container at room temperature, protected from light in a dry and well-ventilated area.[1][2]
Quantitative Data Summary
The key physical and chemical properties of 2-tolylboronic acid are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 16419-60-6 | [1][6] |
| Molecular Formula | C7H9BO2 | [1][2][6] |
| Molecular Weight | 135.96 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Property | Value | Reference |
| Melting Point | 162-164 °C | [1][2][7] |
| Boiling Point | 283.4 °C at 760 mmHg | [2] |
| Density | 1.1 g/cm³ | [2] |
| Flash Point | 125.2 °C | [2] |
| Refractive Index | 1.583 | [2] |
| Solubility | Slightly soluble in water | [1][8] |
Chemical Reactivity and Applications
The chemical reactivity of 2-tolylboronic acid is dominated by the versatile chemistry of the boronic acid functional group. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of biaryl structures.[1][3][7] This reaction is a cornerstone of modern organic synthesis due to its high tolerance for a wide range of functional groups.
Beyond Suzuki couplings, 2-tolylboronic acid also participates in other important transformations, including:
-
Ruthenium-catalyzed direct arylation reactions [7]
-
Ligand-free copper-catalyzed coupling reactions [7]
-
Rhodium-catalyzed asymmetric 1,4-addition reactions [1]
The ability to introduce the 2-tolyl group into various molecular scaffolds makes this reagent highly valuable in the synthesis of pharmaceutical intermediates and functional materials.[3][6] In drug discovery, the incorporation of boronic acids can enhance the potency and improve the pharmacokinetic profiles of drug candidates.[9]
Experimental Protocols
General Synthesis of 2-Tolylboronic Acid
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2-tolylboronic acid.
-
The crude product can be purified by recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction: A Representative Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of 2-tolylboronic acid with an aryl halide.
Materials:
-
2-Tolylboronic acid
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, combine 2-tolylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents (DME and water, typically in a 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Coupling Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow in Drug Discovery
Caption: Role of 2-Tolylboronic acid in a typical drug discovery workflow.
References
- 1. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 2-Tolylboronic acid (16419-60-6) at Nordmann - nordmann.global [nordmann.global]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 16419-60-6 | 2-Tolylboronic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. 邻甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

